molecular formula C8H6Cl2O2 B185966 Methyl 3,4-dichlorobenzoate CAS No. 2905-68-2

Methyl 3,4-dichlorobenzoate

Cat. No. B185966
CAS RN: 2905-68-2
M. Wt: 205.03 g/mol
InChI Key: WICGATIORFSOJL-UHFFFAOYSA-N
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Description

Methyl 3,4-dichlorobenzoate is a chemical compound with the molecular formula C8H6Cl2O2 . It is a solid substance at room temperature . The CAS number for this compound is 2905-68-2 .


Molecular Structure Analysis

The molecular weight of Methyl 3,4-dichlorobenzoate is 205.04 g/mol . The IUPAC name for this compound is methyl 3,4-dichlorobenzoate . The InChI and SMILES strings, which provide a text representation of the compound’s structure, are also available .


Physical And Chemical Properties Analysis

Methyl 3,4-dichlorobenzoate is a solid at room temperature . It has a boiling point of 264°C at 760 mmHg and a melting point of 44°C .

Scientific Research Applications

Solubility and Chemical Behavior

Experimental and Predicted Solubility The solubility of 3,4-dichlorobenzoic acid, a compound related to Methyl 3,4-dichlorobenzoate, was studied in various solvents, including methyl butyrate and binary aqueous–ethanol solvent mixtures. The data were correlated with the Abraham solvation parameter model, providing insights into the behavior of similar compounds in different solvents (Wilson et al., 2012).

Reactivity in Radical Nucleophilic Substitution Reactions Methyl 3,4-dichlorobenzoate's reactivity was studied in the context of radical nucleophilic substitution reactions. The study provided insights into the regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions, offering a theoretical basis for understanding the reactivity of these compounds (Montañez et al., 2010).

Environmental and Biological Interactions

Biodegradation Studies The biodegradation of 3,4-dichlorobenzoic acid (related to Methyl 3,4-dichlorobenzoate) was investigated using specific bacteria like Corynebacterium jeikeium and Edwardsiella tarda. These studies are crucial for understanding how such compounds can be broken down in the environment and their potential applications in bioremediation (Alqudah et al., 2014), (Alqudah & Jaafreh, 2020).

Applications in Molecular Structure Studies Methyl 3,4-dichlorobenzoate has been used in molecular structure and vibrational spectra studies. For instance, the Fourier transform infrared and Raman spectra of the molecule were analyzed, providing a deeper understanding of its molecular structure and properties (Xuan & Zhai, 2011).

Safety And Hazards

Methyl 3,4-dichlorobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

methyl 3,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICGATIORFSOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183290
Record name Benzoic acid, 3,4-dichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dichlorobenzoate

CAS RN

2905-68-2
Record name Benzoic acid, 3,4-dichloro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,4-dichlorobenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3,4-dichlorobenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6980
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3,4-dichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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